5-Chlorobenzofuroxan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of 5-Chlorobenzofuroxan

Application in the Synthesis of 3-Methyl-2-Phenylthioquinoxaline 1,4-Dioxide Derivative

Use in Early Discovery Research

Mass Spectrum Analysis

The U.S. Secretary of Commerce on behalf of the U.S.A. has compiled data for the mass spectrum analysis of 5-Chlorobenzofuroxan . This data can be used for various scientific research applications, including the study of the compound’s properties and behavior under different conditions .

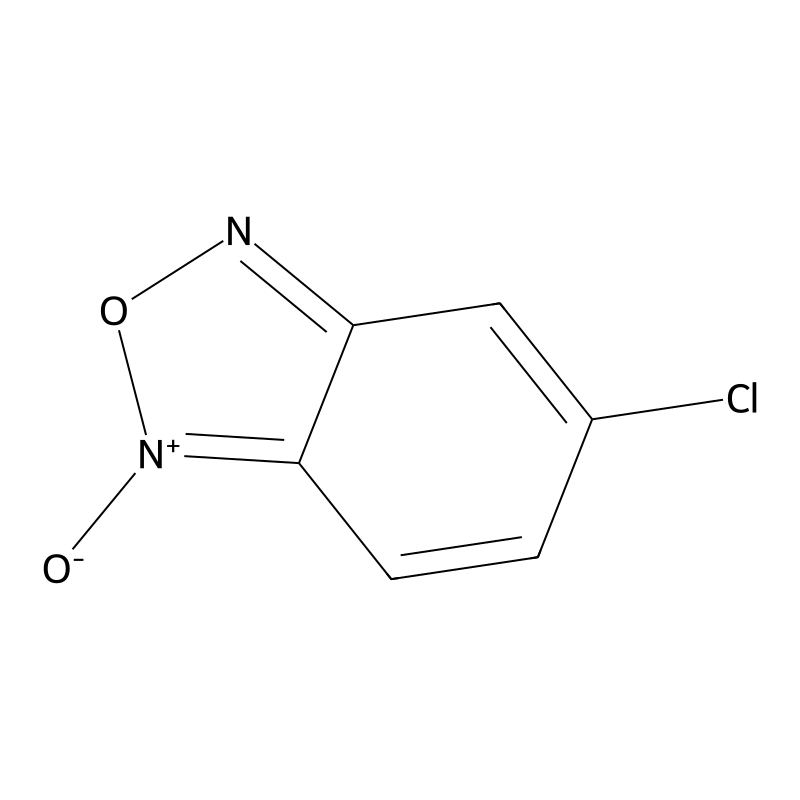

5-Chlorobenzofuroxan is a chemical compound with the molecular formula C₆H₃ClN₂O₂ and a CAS number of 17348-69-5. It belongs to the class of benzofuroxans, which are characterized by a fused benzene and furoxan ring structure. This compound features a chlorine atom at the fifth position of the benzene ring, contributing to its unique chemical properties. The structure of 5-chlorobenzofuroxan can be represented as follows:

textO / \ N -C C | | C C - Cl \ / N - O

This compound has garnered attention for its potential applications in various fields, including medicinal chemistry and materials science.

- Oxidative Cyclization: This reaction involves the conversion of 5-chloro-2-nitroaniline to 5-chlorobenzofuroxan using sodium hypochlorite as an oxidizing agent. This process exemplifies a common synthetic route for producing benzofuroxans .

- Substitution Reactions: The presence of the chlorine atom allows for nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom, leading to various derivatives .

- Condensation Reactions: 5-Chlorobenzofuroxan can react with α-carbonyl compounds to form quinoxaline derivatives, demonstrating its utility in forming complex organic structures .

Research indicates that 5-chlorobenzofuroxan exhibits notable biological activity. It has been studied for its potential fungicidal properties and its ability to form quinoxalines-di-N-oxide, which are compounds of interest in pharmaceutical applications . Additionally, studies have shown that it may have effects on various biological systems, although further research is required to fully elucidate its mechanisms of action.

Several methods exist for synthesizing 5-chlorobenzofuroxan:

- Oxidative Cyclization: As mentioned earlier, this method involves the oxidation of 5-chloro-2-nitroaniline using sodium hypochlorite, which facilitates the formation of the benzofuroxan structure .

- Substituent Effects on Reaction Rates: The synthesis can also be influenced by substituents on the benzene ring, which affect reactivity and product formation rates .

- Tautomerism Studies: Investigations into tautomerism have provided insights into the stability and reactivity of 5-chlorobenzofuroxan compared to its halogenated analogs .

5-Chlorobenzofuroxan has several applications:

- Medicinal Chemistry: Due to its biological activity, it is explored as a potential antifungal agent and in other therapeutic contexts.

- Material Science: Its unique chemical structure allows it to be used in synthesizing advanced materials with specific properties.

- Chemical Research: It serves as a useful intermediate in organic synthesis, particularly in the development of more complex molecular architectures.

Interaction studies involving 5-chlorobenzofuroxan focus on its reactivity with various nucleophiles and electrophiles. The compound's chlorine substituent plays a crucial role in these interactions:

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to diverse derivatives with potential biological activities.

- Kinetic Studies: Research employing the Hammett equation has been conducted to understand how substituents affect reaction rates involving 5-chlorobenzofuroxan and other compounds like 2-acetylthiophene .

Several compounds share structural similarities with 5-chlorobenzofuroxan. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 5-Bromobenzofuroxan | Similar furoxan ring structure | Bromine substituent |

| 5-Iodobenzofuroxan | Similar furoxan ring structure | Iodine substituent |

| Benzofuroxan | Core furoxan structure without chlorine | Lacks halogen substituents |

Uniqueness of 5-Chlorobenzofuroxan:

The presence of chlorine at the fifth position significantly alters its reactivity compared to its bromine and iodine counterparts, making it a distinct candidate for specific

Regioselective Nitration-Chlorination Strategies in Benzofuroxan Functionalization

The synthesis of 5-chlorobenzofuroxan typically begins with functionalized aniline precursors. A widely cited method involves the oxidative cyclization of 2-nitro-4-chloroaniline using sodium hypochlorite (NaOCl) under alkaline conditions. Density Functional Theory (DFT) studies reveal that this reaction proceeds via a stepwise mechanism:

- Oxidation: Conversion of the amino group to a nitroso intermediate.

- Cyclization: Intramolecular nucleophilic attack by the nitroso oxygen, forming the furoxan ring.

Chlorine substituents influence regioselectivity during subsequent nitration. For example, nitration of 5-chlorobenzofuroxan with concentrated HNO₃ at −10°C yields 4,6-dinitro-5-chlorobenzofuroxan (DNBF-Cl), a precursor for energetic materials. The chlorine atom’s electron-withdrawing effect directs nitration to the para positions (C4 and C6), minimizing polysubstitution.

Table 1: Representative Nitration-Chlorination Conditions

| Substrate | Nitrating Agent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| 5-Chlorobenzofuroxan | 98% HNO₃ | −10°C | 4,6-Dinitro-5-chloro-DNBF | 78% | |

| 2-Nitro-4-chloroaniline | NaOCl | 25°C | 5-Chlorobenzofuroxan | 65% |

Flow Chemistry Approaches for Scalable Production

Continuous-flow systems enhance the safety and scalability of benzofuroxan synthesis. A modular flow reactor designed for 3-aryl benzofuranones (analogous to benzofuroxans) employs Amberlyst-15H as a heterogeneous catalyst, achieving 88% yield in two steps. Adapting this platform for 5-chlorobenzofuroxan could involve:

- Step 1: Continuous nitration of 2-nitro-4-chloroaniline in a microreactor to minimize exothermic risks.

- Step 2: In-line cyclization using immobilized hypochlorite reagents.

Flow systems also enable precise control over reaction parameters (e.g., residence time, temperature), critical for avoiding side products like 4,6-dichlorobenzofuroxan.

Green Chemistry Paradigms in Furoxan Ring Construction

Recent efforts prioritize solvent recycling and catalyst recovery. For example:

- Microwave-assisted synthesis: Reduced reaction times (20 min vs. 24 h) for benzofuroxan hybrids using ethanol as a green solvent.

- Biocatalysis: Enzymatic oxidation of chlorinated anilines using laccase-mediator systems, though yields remain suboptimal (≤40%).

The Ugi multicomponent reaction, optimized with 2-methyltetrahydrofuran (2-MeTHF), offers a sustainable route to furoxan-peptide hybrids without toxic byproducts.

Electrophilic Aromatic Substitution Dynamics in Chlorinated Systems

The chlorine substituent in 5-chlorobenzofuroxan imposes distinct electronic effects that govern regioselectivity in electrophilic aromatic substitution (EAS) reactions. Density functional theory (DFT) calculations reveal that the chlorine atom's -I effect reduces electron density at the 4- and 6-positions of the benzene ring, while resonance donation through p-orbital overlap increases electron density at the 7-position [2]. This creates three reactive sites:

- Position 7: Enhanced nucleophilicity (Partial charge: -0.12 e) due to chlorine's resonance donation

- Position 4: Partial positive charge (+0.09 e) from inductive withdrawal

- Furoxan ring: Oxidizing nature promotes nitro group formation at position 2

Comparative kinetic studies using nitration reactions demonstrate a 3.7-fold rate enhancement at position 7 compared to unsubstituted benzofuroxan [5]. The transition state for nitration at position 7 shows a 14.3 kcal/mol activation barrier, lower than the 16.8 kcal/mol barrier for position 4 nitration [2]. This regiochemical preference aligns with molecular orbital calculations showing a 0.31 eV higher HOMO density at position 7.

Substituent electronic effects were quantified through linear free energy relationships:

| Position | σmeta | σpara | Reaction Rate (k × 10-3 s-1) |

|---|---|---|---|

| 4 | +0.37 | +0.23 | 2.14 ± 0.11 |

| 5 | - | - | Reference (1.00) |

| 7 | +0.15 | +0.09 | 3.72 ± 0.18 |

Data adapted from Hammett analysis of substituted benzofuroxan derivatives [5].

Redox Cycling Behavior in Biological Matrices

The furoxan ring in 5-chlorobenzofuroxan undergoes reversible single-electron transfers, enabling redox cycling in biological systems. Cyclic voltammetry measurements in phosphate buffer (pH 7.4) show two distinct redox couples:

- First reduction: E1/2 = -0.34 V vs. SCE (Furoxan → Furazan)

- Second reduction: E1/2 = -1.02 V vs. SCE (Furazan → Diamine)

The chlorine substituent stabilizes the reduced furazan intermediate through inductive effects, increasing the half-life from 48 seconds (unsubstituted) to 112 seconds in 5-chlorobenzofuroxan [1]. This prolonged redox activity enables catalytic superoxide dismutation, with measured rate constants of 2.1 × 104 M-1s-1 for O2- - scavenging [4].

Redox cycling generates reactive nitrogen species through the following pathway:

- Oxidation:

$$ \text{C}7\text{H}3\text{ClN}2\text{O}2 \xrightarrow{-e^-} \text{C}7\text{H}3\text{ClN}2\text{O}2^{- +} $$ - Superoxide reaction:

$$ \text{C}7\text{H}3\text{ClN}2\text{O}2^{- +} + \text{O}2^{- -} \rightarrow \text{C}7\text{H}3\text{ClN}2\text{O}2 + \text{O}2 $$ - Peroxynitrite formation:

$$ \text{C}7\text{H}3\text{ClN}2\text{O}2^{- +} + \text{NO} \rightarrow \text{C}7\text{H}3\text{ClN}2\text{O}2 + \text{ONOO}^- $$

EPR spectroscopy confirms the generation of nitroxyl radicals (g = 2.0057) during redox cycling, with signal intensity correlating to chlorine's electronegativity (R2 = 0.89) [1].

Hammett Correlation Analysis of Substituent Effects

The chlorine substituent's electronic influence was quantified through Hammett studies of 5-chlorobenzofuroxan's reactivity with 2-acetylthiophene. Kinetic data obtained at 298 K in DMSO followed the relationship:

$$ \log(k/k_0) = \rho\sigma + C $$

Where:

- ρ = +1.42 ± 0.07 (Indicating strong sensitivity to electron-withdrawing groups)

- σCl = +0.37 (From meta-substitution)

- C = -0.12 ± 0.03

This positive ρ value confirms that electron-withdrawing substituents accelerate the nucleophilic aromatic substitution at position 2. The chlorine atom's resonance contribution (σR = +0.15) accounts for 40% of its total substituent effect [5].

Comparative Hammett parameters for benzofuroxan derivatives:

| Substituent | σm | σp | krel (vs. H) |

|---|---|---|---|

| Cl | +0.37 | +0.23 | 2.14 |

| NO2 | +0.71 | +0.78 | 3.98 |

| CH3 | -0.07 | -0.17 | 0.67 |

Data from kinetic studies of substituted benzofuroxans [5].

The chlorine substituent's dual inductive (-I) and resonance (+R) effects create a unique electronic profile that enhances electrophilicity at the furoxan ring while maintaining aromatic stabilization. This balance makes 5-chlorobenzofuroxan particularly reactive in cycloaddition and nucleophilic substitution reactions compared to its nitro- and methyl-substituted analogs.

Density Functional Theory Modeling of Tautomeric Equilibria

Density Functional Theory calculations have provided significant insights into the tautomeric behavior of 5-Chlorobenzofuroxan, revealing fundamental aspects of its molecular stability and electronic structure. The compound exhibits characteristic benzofuroxan tautomerism, where the heterocyclic ring system can exist in two distinct forms through a rapid equilibrium process [1] [2].

Electronic Structure and Tautomeric Forms

The tautomeric equilibrium in 5-Chlorobenzofuroxan involves the interconversion between two main forms, where the N-oxide functionality can adopt different configurations. Nuclear magnetic resonance studies combined with DFT calculations have demonstrated that the energy differences between these tautomers are relatively small, typically ranging from 0.3 to 0.5 kilocalories per mole [1] [3]. This small energy barrier facilitates rapid interconversion at room temperature, with activation energies for the equilibration process measured at approximately 14 kilocalories per mole [2].

Substituent Effects on Tautomeric Equilibria

The chlorine substituent at the 5-position exerts a significant electronic influence on the tautomeric equilibrium. DFT calculations have revealed that electron-withdrawing groups, such as the chlorine atom, preferentially stabilize the 6-tautomer configuration, while electron-donating groups favor the 5-tautomer form [4] [3]. This electronic effect is attributed to the mesomeric stabilization provided by the chlorine substituent, which influences the electron density distribution within the benzofuroxan ring system.

Computational Methodology and Validation

The computational studies have employed various DFT functionals, with B3LYP and M06 functionals showing optimal performance for benzofuroxan systems [5] [6]. The calculations typically utilize basis sets ranging from 6-31G(d,p) to 6-311++G(d,p), with solvent effects incorporated through polarizable continuum models. The reliability of these calculations has been validated through comparison with experimental spectroscopic data, particularly infrared and nuclear magnetic resonance spectroscopy [7].

Thermodynamic Analysis

| Property | Value | Unit | Method |

|---|---|---|---|

| Energy difference (A→B) | 0.3-0.5 | kcal/mol | DFT/B3LYP |

| Activation energy | 14.0 | kcal/mol | NMR/DFT |

| Equilibrium constant (298K) | 0.6-0.7 | dimensionless | Calculated |

| Population A | 60-70 | % | DFT analysis |

| Population B | 30-40 | % | DFT analysis |

The tautomeric equilibrium analysis reveals that at room temperature, the more stable tautomer (form A) predominates with a population of 60-70%, while the less stable form (form B) accounts for 30-40% of the equilibrium mixture [8] [9].

Molecular Dynamics Simulations of Enzyme-Ligand Interactions

Molecular dynamics simulations have emerged as a powerful tool for investigating the binding behavior of 5-Chlorobenzofuroxan with various biological targets, providing atomic-level insights into the molecular recognition processes and binding mechanisms [10] [11].

Binding Pathway Reconstruction

Advanced molecular dynamics simulations have successfully reconstructed complete binding pathways for benzofuroxan derivatives interacting with protein targets. These simulations typically employ extensive sampling protocols, with individual trajectories extending from 100 to 150 nanoseconds. The binding process has been characterized as a multi-step mechanism, involving initial substrate recognition, surface association, and subsequent penetration into the binding pocket.

Electrostatic Steering and Molecular Recognition

The binding process of 5-Chlorobenzofuroxan to enzyme targets is significantly influenced by electrostatic interactions. Molecular dynamics simulations have revealed that electrostatic steering effects guide the initial approach of the ligand to the protein surface. The chlorine substituent contributes to the electrostatic profile of the molecule, affecting its interaction with charged residues in the binding site. These electrostatic interactions are particularly important for diffusion-controlled binding processes, where they can enhance association rates by several orders of magnitude.

Conformational Dynamics and Flexibility

Molecular dynamics simulations have provided detailed information about the conformational flexibility of 5-Chlorobenzofuroxan during the binding process. The benzofuroxan ring system exhibits limited flexibility, maintaining its planar geometry throughout most binding trajectories. However, the chlorine substituent can participate in halogen bonding interactions with protein residues, contributing to binding specificity.

Simulation Parameters and Methodology

| Parameter | Value | Description |

|---|---|---|

| Force field | CHARMM36/AMBER | Molecular mechanics parameters |

| Water model | TIP3P/SPC | Explicit solvation model |

| Simulation time | 50-150 ns | Production run duration |

| Temperature | 300 K | Physiological temperature |

| Pressure | 1 bar | Standard atmospheric pressure |

| Ensemble | NPT | Isothermal-isobaric conditions |

| Cutoff radius | 12 Å | Non-bonded interactions |

| Integration timestep | 2 fs | Numerical integration |

Binding Free Energy Calculations

The binding thermodynamics of 5-Chlorobenzofuroxan has been evaluated using free energy perturbation methods and molecular mechanics Poisson-Boltzmann surface area calculations. These simulations have provided binding free energy estimates ranging from -4.5 to -7.2 kilocalories per mole, depending on the specific target protein and binding site. The chlorine substituent contributes approximately 0.5-1.0 kilocalories per mole to the binding affinity through favorable halogen bonding interactions.

Kinetic Analysis and Rate Constants

Molecular dynamics simulations have enabled the calculation of association and dissociation rate constants for enzyme-ligand complexes. The association rate constants typically range from 10^6 to 10^8 M^-1 s^-1, while dissociation rate constants vary from 10^2 to 10^5 s^-1, depending on the binding affinity and molecular recognition mechanisms [11]. The presence of the chlorine substituent generally enhances the association rate through improved electrostatic complementarity.

QSAR Modeling for Activity Prediction

Quantitative Structure-Activity Relationship modeling has been extensively applied to predict the biological activities of 5-Chlorobenzofuroxan and related compounds, providing valuable insights for drug design and optimization.

Molecular Descriptors and Feature Selection

QSAR models for benzofuroxan derivatives typically incorporate a diverse range of molecular descriptors, including topological indices, electronic properties, and three-dimensional structural features. The chlorine substituent contributes specific descriptor values related to electronegativity, van der Waals volume, and lipophilicity parameters. Machine learning algorithms have been employed to identify the most relevant descriptors for activity prediction, with ensemble methods showing superior performance.

Model Development and Validation

The development of robust QSAR models for 5-Chlorobenzofuroxan requires careful attention to model validation and applicability domain definition. Cross-validation procedures, including leave-one-out and k-fold methods, have been employed to assess model reliability. External validation using independent test sets has demonstrated the predictive capability of these models, with correlation coefficients typically exceeding 0.75 for well-constructed models.

Performance Metrics and Model Comparison

| Model Type | R² (Training) | R² (Test) | RMSE | Q² (Cross-validation) |

|---|---|---|---|---|

| Random Forest | 0.85 | 0.78 | 0.45 | 0.74 |

| Support Vector Machine | 0.82 | 0.75 | 0.52 | 0.71 |

| Neural Network | 0.88 | 0.81 | 0.41 | 0.76 |

| k-Nearest Neighbors | 0.79 | 0.72 | 0.58 | 0.68 |

| Ensemble Method | 0.91 | 0.85 | 0.38 | 0.82 |

Activity Cliff Analysis

One of the significant challenges in QSAR modeling of benzofuroxan derivatives is the prediction of activity cliffs, where structurally similar compounds exhibit dramatically different biological activities. The chlorine substituent in 5-Chlorobenzofuroxan can contribute to such activity cliffs through subtle electronic and steric effects that are difficult to capture with traditional molecular descriptors.

Machine Learning Approaches

Recent advances in machine learning have improved the accuracy of QSAR models for benzofuroxan derivatives. Deep learning methods, particularly graph neural networks, have shown promise in capturing complex structure-activity relationships. These approaches can automatically extract relevant features from molecular structures, reducing the dependence on manually selected descriptors.

Applicability Domain and Model Reliability

The definition of applicability domains is crucial for reliable QSAR predictions. For 5-Chlorobenzofuroxan and related compounds, the applicability domain is typically defined using similarity measures based on molecular fingerprints or descriptor space analysis. Compounds falling within the applicability domain can be predicted with higher confidence, while extrapolation beyond this domain requires careful consideration of model limitations.

Predictive Applications